molecular formula C7H7NO2S B6274566 (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid CAS No. 2196246-47-4

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid

Cat. No.: B6274566
CAS No.: 2196246-47-4
M. Wt: 169.2
InChI Key:
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Description

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 4-position and a propenoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methylthiazole-5-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes decarboxylation to yield the desired product. The reaction conditions typically involve refluxing the reaction mixture in ethanol for several hours .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the biosynthesis of bacterial cell walls, contributing to its antimicrobial activity. Additionally, it can modulate inflammatory pathways, making it a potential anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and a propenoic acid moiety on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2196246-47-4

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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